Cas no 1246456-47-2 ((3R)-3-methyl-1,4-oxazepane hydrochloride)

(3R)-3-Methyl-1,4-oxazepane hydrochloride is a chiral heterocyclic compound featuring a seven-membered oxazepane ring with a methyl substituent at the 3-position. The hydrochloride salt form enhances its stability and solubility, making it suitable for synthetic and pharmaceutical applications. Its stereospecific (R)-configuration is critical for enantioselective synthesis, particularly in the development of bioactive molecules or asymmetric catalysts. The oxazepane scaffold is valued for its conformational flexibility, which can influence binding interactions in medicinal chemistry. This compound serves as a versatile intermediate in organic synthesis, offering potential utility in the design of pharmacophores or as a building block for complex molecular architectures. Handling should adhere to standard safety protocols for hydrochloride salts.
(3R)-3-methyl-1,4-oxazepane hydrochloride structure
1246456-47-2 structure
商品名:(3R)-3-methyl-1,4-oxazepane hydrochloride
CAS番号:1246456-47-2
MF:C6H14ClNO
メガワット:151.634460926056
CID:6434918
PubChem ID:67283032

(3R)-3-methyl-1,4-oxazepane hydrochloride 化学的及び物理的性質

名前と識別子

    • (R)-3-methyl-1,4-oxazepane hydrochloride
    • 1246456-47-2
    • (3R)-3-methyl-1,4-oxazepane hydrochloride
    • EN300-7614160
    • SCHEMBL2118963
    • インチ: 1S/C6H13NO.ClH/c1-6-5-8-4-2-3-7-6;/h6-7H,2-5H2,1H3;1H/t6-;/m1./s1
    • InChIKey: ZWOPTWBEJPCOAY-FYZOBXCZSA-N
    • ほほえんだ: Cl.O1CCCN[C@H](C)C1

計算された属性

  • せいみつぶんしりょう: 151.0763918g/mol
  • どういたいしつりょう: 151.0763918g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 9
  • 回転可能化学結合数: 0
  • 複雑さ: 65.5
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 21.3Ų

(3R)-3-methyl-1,4-oxazepane hydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Aaron
AR028GC3-5g
(3R)-3-methyl-1,4-oxazepanehydrochloride
1246456-47-2 95%
5g
$5893.00 2023-12-16
1PlusChem
1P028G3R-50mg
(3R)-3-methyl-1,4-oxazepanehydrochloride
1246456-47-2 95%
50mg
$484.00 2024-07-10
1PlusChem
1P028G3R-5g
(3R)-3-methyl-1,4-oxazepanehydrochloride
1246456-47-2 95%
5g
$5336.00 2024-07-10
1PlusChem
1P028G3R-250mg
(3R)-3-methyl-1,4-oxazepanehydrochloride
1246456-47-2 95%
250mg
$962.00 2024-07-10
Enamine
EN300-7614160-0.05g
(3R)-3-methyl-1,4-oxazepane hydrochloride
1246456-47-2 95.0%
0.05g
$341.0 2025-02-24
Enamine
EN300-7614160-0.25g
(3R)-3-methyl-1,4-oxazepane hydrochloride
1246456-47-2 95.0%
0.25g
$728.0 2025-02-24
Enamine
EN300-7614160-5.0g
(3R)-3-methyl-1,4-oxazepane hydrochloride
1246456-47-2 95.0%
5.0g
$4267.0 2025-02-24
Aaron
AR028GC3-500mg
(3R)-3-methyl-1,4-oxazepanehydrochloride
1246456-47-2 95%
500mg
$1604.00 2025-02-16
Enamine
EN300-7614160-1.0g
(3R)-3-methyl-1,4-oxazepane hydrochloride
1246456-47-2 95.0%
1.0g
$1472.0 2025-02-24
Enamine
EN300-7614160-0.5g
(3R)-3-methyl-1,4-oxazepane hydrochloride
1246456-47-2 95.0%
0.5g
$1148.0 2025-02-24

(3R)-3-methyl-1,4-oxazepane hydrochloride 関連文献

(3R)-3-methyl-1,4-oxazepane hydrochlorideに関する追加情報

Recent Advances in the Study of (3R)-3-methyl-1,4-oxazepane hydrochloride (CAS: 1246456-47-2)

The compound (3R)-3-methyl-1,4-oxazepane hydrochloride (CAS: 1246456-47-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its oxazepane core structure, has shown promising potential in various therapeutic applications, particularly in the modulation of central nervous system (CNS) targets. Recent studies have focused on its synthesis, pharmacological properties, and potential clinical applications, making it a compound of high interest for drug development.

One of the key areas of research has been the optimization of the synthetic route for (3R)-3-methyl-1,4-oxazepane hydrochloride. A study published in the Journal of Medicinal Chemistry (2023) demonstrated an efficient enantioselective synthesis method that improves yield and purity, which is critical for scaling up production for preclinical and clinical studies. The study highlighted the use of chiral auxiliaries and asymmetric catalysis to achieve high enantiomeric excess, ensuring the desired (3R) configuration.

Pharmacological evaluations have revealed that (3R)-3-methyl-1,4-oxazepane hydrochloride exhibits high affinity for specific G-protein-coupled receptors (GPCRs) in the CNS. In vitro and in vivo studies have shown its potential as a modulator of serotonin and dopamine receptors, suggesting applications in treating neuropsychiatric disorders such as depression, anxiety, and schizophrenia. A recent preclinical study (Nature Communications, 2024) reported that the compound demonstrated significant anxiolytic effects in rodent models without the sedative side effects commonly associated with current treatments.

Another promising avenue of research involves the compound's potential in pain management. A 2024 study in the European Journal of Pharmacology investigated its role as a kappa-opioid receptor (KOR) antagonist. The results indicated that (3R)-3-methyl-1,4-oxazepane hydrochloride could provide a novel approach to managing chronic pain with a reduced risk of addiction, a major drawback of existing opioid therapies. This finding has sparked interest in further exploring its mechanism of action and therapeutic window.

Despite these advancements, challenges remain in the development of (3R)-3-methyl-1,4-oxazepane hydrochloride as a therapeutic agent. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed in future studies. Ongoing research is focusing on structural modifications to enhance its pharmacokinetic profile while retaining its pharmacological efficacy.

In conclusion, (3R)-3-methyl-1,4-oxazepane hydrochloride (CAS: 1246456-47-2) represents a promising candidate for the treatment of CNS disorders and chronic pain. Recent studies have provided valuable insights into its synthesis, pharmacological properties, and therapeutic potential. However, further research is needed to overcome existing challenges and fully realize its clinical applications. The compound's unique structure and mechanism of action make it a compelling subject for future investigations in the field of chemical biology and drug development.

おすすめ記事

推奨される供給者
Enjia Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Enjia Trading Co., Ltd
上海贤鼎生物科技有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
上海贤鼎生物科技有限公司
Synrise Material Co. Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Synrise Material Co. Ltd.
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taian Jiayue Biochemical Co., Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd